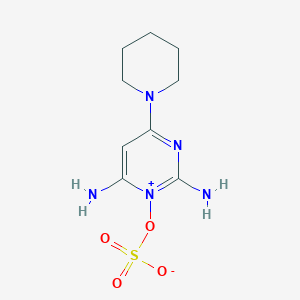
Gal1-b-4GlcNAc-b-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl (Gal1-b-4GlcNAc-b-PNP) is a synthetic disaccharide derivative used primarily in biochemical and enzymatic studies. This compound is particularly valuable for exploring the specificity and kinetics of glycosidases, such as beta-galactosidases and N-acetylglucosaminidases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is synthesized through a series of glycosylation reactions. The process typically involves the use of protected monosaccharide derivatives, which are then coupled using glycosyl donors and acceptors under specific conditions. Common reagents include glycosyl halides and promoters like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While the industrial production methods for Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and ensuring stringent quality control to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the glycosidic bond.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar moieties.
Substitution: Involving the replacement of functional groups on the aromatic ring of the p-nitrophenyl group.
Common Reagents and Conditions
Hydrolysis: Enzymes like beta-galactosidase and N-acetylglucosaminidase in buffered aqueous solutions.
Oxidation: Reagents such as periodic acid or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Major Products
Hydrolysis: Produces galactose, N-acetylglucosamine, and p-nitrophenol.
Oxidation and Reduction: Yields various oxidized or reduced derivatives of the sugar moieties and the aromatic ring.
Applications De Recherche Scientifique
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is extensively used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity and specificity.
Biology: Investigating the role of glycosidases in cellular processes and disease mechanisms.
Medicine: Developing diagnostic tools and therapeutic agents targeting glycosidases.
Industry: Used in the production of bioactive compounds and in quality control of enzymatic processes
Mécanisme D'action
The compound exerts its effects primarily through its interaction with glycosidases. The enzyme binds to the disaccharide moiety, facilitating the cleavage of the glycosidic bond. This interaction is highly specific, allowing researchers to study the enzyme’s kinetics and substrate specificity. The p-nitrophenyl group serves as a chromogenic reporter, releasing p-nitrophenol upon hydrolysis, which can be quantitatively measured .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galactose-β-1,4-N-acetylglucosamine-α-p-nitrophenyl: Similar structure but with an alpha linkage, used in similar enzymatic studies.
Galactose-β-1,3-N-acetylglucosamine-β-p-nitrophenyl: Differing in the glycosidic linkage, affecting its interaction with glycosidases.
Uniqueness
Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is unique due to its beta linkage, which makes it a specific substrate for beta-galactosidases and N-acetylglucosaminidases. This specificity is crucial for studying these enzymes’ roles in various biological processes and developing targeted diagnostic and therapeutic tools .
Propriétés
IUPAC Name |
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Amino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B7796297.png)




